Tazolol - 39832-48-9

Tazolol

Catalog Number: EVT-368239
CAS Number: 39832-48-9
Molecular Formula: C9H16N2O2S
Molecular Weight: 216.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tazolol is a chemical compound classified as a long-acting beta-adrenergic agonist. It has been studied primarily for its cardiovascular effects, particularly in the context of myocardial infarction and heart failure. The compound is notable for its potential therapeutic applications in managing heart conditions by influencing heart rate and contractility.

Source

Tazolol's development and evaluation have been documented in various scientific studies, particularly focusing on its pharmacological properties and synthesis methods. Research has highlighted its efficacy in animal models, providing insights into its potential clinical applications .

Classification

Tazolol is categorized under beta-adrenergic agonists, which are compounds that stimulate beta-adrenergic receptors in the body. These receptors are involved in various physiological responses, including heart rate regulation and bronchial dilation.

Synthesis Analysis

Technical Details

The synthesis typically involves:

  1. Formation of the core structure: This may include the introduction of thiazole or similar moieties.
  2. Functionalization: Adding side groups that enhance the pharmacological profile of the compound.
  3. Purification: Techniques such as recrystallization or chromatography to isolate Tazolol from reaction mixtures.
Molecular Structure Analysis

Structure

Tazolol's molecular structure features a complex arrangement typical of beta-adrenergic agonists. It includes a thiazole ring, which contributes to its biological activity.

Data

While specific structural data such as molecular formula and weight are not detailed in the search results, compounds in this class typically exhibit structures conducive to receptor binding and activation.

Chemical Reactions Analysis

Reactions

Tazolol undergoes various chemical reactions relevant to its synthesis and degradation:

  1. Nucleophilic substitutions: Common in forming beta-adrenergic agents.
  2. Hydrolysis: Possible reaction under physiological conditions that may affect its stability and activity.

Technical Details

These reactions are crucial for understanding how Tazolol can be modified to enhance its therapeutic effects or reduce side effects.

Mechanism of Action

Process

Tazolol acts primarily by stimulating beta-adrenergic receptors located in the heart and lungs. When these receptors are activated:

  • Increased heart rate: Leading to improved cardiac output.
  • Bronchodilation: Beneficial for patients with respiratory issues.

Data

Studies indicate that Tazolol exhibits a prolonged duration of action compared to other agents, making it suitable for chronic management of cardiovascular conditions .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The compound is likely soluble in organic solvents but may have limited solubility in water due to its structural characteristics. Stability under various pH conditions is also an important aspect of its chemical profile.

Applications

Scientific Uses

Tazolol has potential applications in:

  • Cardiology: As a treatment for acute myocardial infarction and chronic heart failure.
  • Pharmacological research: Studying beta-adrenergic signaling pathways and developing new cardiac therapies.

Research continues to explore its efficacy and safety profile, aiming to establish Tazolol as a viable option for managing cardiovascular diseases .

Introduction

Tazolol is a synthetic β-adrenergic receptor antagonist (beta blocker) developed for cardiovascular therapeutics. Characterized by the molecular formula C9H16N2O2S and a molar mass of 216.30 g/mol, it features a thiazole ring—a heterocyclic structure containing sulfur and nitrogen—linked to a propanolamine side chain [1] [4]. This chemical architecture differentiates it from conventional beta blockers derived from aryloxypropanolamine. Tazolol’s development in the 1970s targeted selective myocardial activity, positioning it within a specialized niche among antianginal and antiarrhythmic agents [1] [2]. Despite promising hemodynamic properties, it remains clinically obscure compared to mainstream agents like metoprolol or carvedilol.

Pharmacological Classification of Tazolol as a β-Adrenergic Receptor Antagonist

Tazolol functions as a competitive antagonist of catecholamines at β-adrenergic receptors. It exhibits cardioselectivity, preferentially blocking β1-receptors concentrated in cardiac tissue over β2-receptors in bronchial/vascular smooth muscle [4] [8]. This specificity arises from its molecular interactions: the thiazole moiety optimizes binding affinity to cardiac β1-receptors while reducing affinity for pulmonary β2-receptors [3] [4].

Key pharmacological attributes include:

  • Hemodynamic Effects: Reduces heart rate (negative chronotropy) and contractility (negative inotropy), lowering myocardial oxygen demand [1] [8].
  • Neurohormonal Modulation: Inhibits renin release from renal juxtaglomerular cells, contributing to blood pressure regulation [8].
  • Selectivity Profile: Classified as a "moderate β1-selective antagonist" with negligible intrinsic sympathomimetic activity (ISA) or membrane-stabilizing effects [5] [8].

Table 1: Physicochemical Properties of Tazolol

PropertyValue
Molecular FormulaC9H16N2O2S
Molar Mass216.30 g/mol
Chemical StructureCC(C)NCC(O)COC1=NC=CS1
Key Functional GroupsThiazole ring, isopropylamine
Partition Coefficient (logP)Estimated 0.5–1.2*

*Predicted from structural analogs [1] [4].

Historical Development and Discovery of Tazolol in Cardiovascular Therapeutics

Tazolol emerged during the 1970s—a period marked by intensive beta blocker development following Sir James Black’s pioneering work with propranolol. Synthesized to optimize receptor selectivity, its design incorporated a thiazole heterocycle instead of traditional aromatic rings (e.g., naphthalene in propranolol) [1] [3]. This structural innovation aimed to enhance myocardial specificity while minimizing bronchoconstrictive side effects [4].

The foundational research was led by Strosberg (1976), who documented its cardio-stimulant blockade in canine models. Tazolol reduced heart rate and cardiac output without significant bronchospasm, suggesting therapeutic potential for angina and heart failure [1]. Despite advancing to clinical trials by the early 1980s (as recorded in patent databases), it never achieved FDA/EMA approval [2]. Barriers included:

  • The dominance of established agents (e.g., atenolol, metoprolol)
  • Limited commercial investment in novel beta blockers
  • Emergence of calcium channel blockers as alternatives [5] [8]

As of 2025, Tazolol remains a "historical candidate" with no active clinical applications, though its structure informs newer thiazole-containing cardiovascular agents [2] [4].

Comparative Analysis of Tazolol Within the Beta Blocker Drug Class

Tazolol occupies a distinctive position among beta blockers due to its thiazole-based core, contrasting with conventional agents built on aryloxypropanolamine (e.g., metoprolol) or naphthalene (e.g., propranolol) scaffolds [3] [4]. This confers unique biochemical properties:

Receptor Selectivity Profile

Drugβ1-SelectivityVasodilatory ActivityISA
TazololModerateNoNo
MetoprololHighNoNo
PropranololNone (non-selective)NoNo
CarvedilolNoneYes (α1-blockade)No

Data synthesized from [5] [7] [8].

Structural & Pharmacokinetic Differentiation

  • Heterocyclic Advantage: The thiazole ring enhances metabolic stability compared to ester-containing blockers (e.g., esmolol), potentially allowing once-daily dosing [3] [4].
  • Lipid Solubility: Moderate logP (~1.0) suggests balanced CNS penetration, akin to bisoprolol, reducing neuropsychiatric side effects common with highly lipophilic agents (e.g., propranolol) [5] [8].
  • Metabolism: Predominantly hepatic via CYP2D6, similar to metoprolol, but lacks active metabolites linked to toxicity (e.g., 4-hydroxypropranolol) [7] [8].

Clinical Positioning

Tazolol’s myocardial specificity aligned it with second-generation cardioselective blockers (e.g., atenolol). However, it offered no significant efficacy advantages over incumbents for core indications:

  • Angina: Similar anti-ischemic effects to metoprolol [1].
  • Heart Failure: Outpaced by vasodilating beta blockers (carvedilol, nebivolol) with proven mortality benefits [5] [8].
  • Hypertension: Less potent than bisoprolol or labetalol in reducing peripheral resistance [5].

Table 3: Structural Comparison of Representative Beta Blockers

DrugCore StructureRing SystemUnique Moieties
TazololThiazole-propanolamineThiazoleIsopropylamine
PropranololNaphthalene-oxypropanolamineNaphthaleneNaphthyl ether
AtenololBenzene-acetamideBenzeneAmide linkage
CarvedilolCarbazole-oxypropanolamineCarbazoleCarbazole, carbazolyl N-H

Properties

CAS Number

39832-48-9

Product Name

Tazolol

IUPAC Name

1-(propan-2-ylamino)-3-(1,3-thiazol-2-yloxy)propan-2-ol

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

InChI

InChI=1S/C9H16N2O2S/c1-7(2)11-5-8(12)6-13-9-10-3-4-14-9/h3-4,7-8,11-12H,5-6H2,1-2H3

InChI Key

DREVJBVJBRSSDL-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=NC=CS1)O

Synonyms

1-isopropylamino-3-(2-thiazoloxy)-2-propanol
H110-38
tazolol

Canonical SMILES

CC(C)NCC(COC1=NC=CS1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.